

# Documented IC<sub>50</sub> Value for Isorhapontin

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## Compound Focus: Isorhapontin

CAS No.: 32727-29-0

Cat. No.: S1910456

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The table below summarizes the quantitatively reported IC<sub>50</sub> value for **Isorhapontin** from a scientific study.

Bioactive Compound	Target	IC <sub>50</sub> Value	Type of Inhibition	Inhibition Constant (K <sub>i</sub> )	Source/Reference
Isorhapontin	Xanthine Oxidase (XO)	70.0 μM	Competitive	19.1 μM	<i>Planta Med.</i> 2001 [1]
Isorhapontin	Monoamine Oxidase A (MAO-A)	Not Inhibitory (in this study)	—	—	<i>Planta Med.</i> 2001 [1]

## Detailed Experimental Context

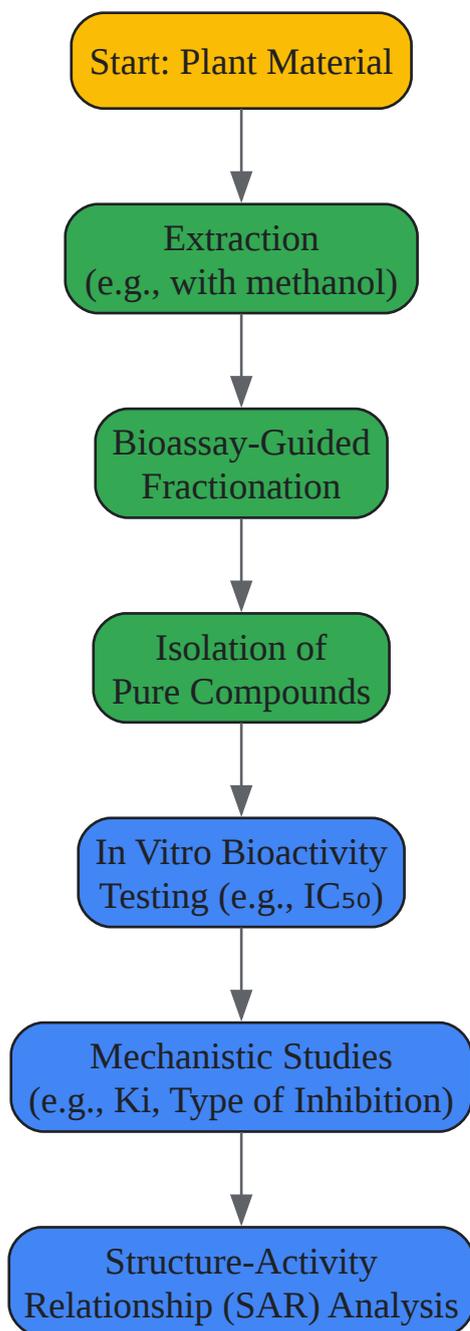
For researchers to evaluate and replicate these findings, here are the key methodological details from the study:

- Source of Compound:** **Isorhapontin** was isolated from the roots and rhizomes of *Veratrum taliense* (Liliaceae) through a bioassay-guided fractionation of a methanol extract [1].
- Bioassay Protocol:** The inhibition of xanthine oxidase was measured **in vitro** in a dose-dependent manner. The specific experimental conditions (e.g., substrate concentration, buffer pH) were not detailed in the abstract [1].

- **Structure-Activity Insight:** The study noted that glycosylation (the attachment of sugar units, as found in **Isorhapontin**) generally reduces the inhibition of xanthine oxidase compared to compounds with free phenolic hydroxy groups [1]. This suggests that the aglycone form (isorhapontigenin) might possess higher potency.

## Experimental Workflow for Bioactive Compound Screening

The following diagram illustrates a generalized workflow for the discovery of bioactive natural products, which encompasses the methodology used in the cited **Isorhapontin** study.



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## References

1. Inhibition of xanthine and monoamine oxidases by stilbenoids from... [pubmed.ncbi.nlm.nih.gov]

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